n-(4-Formyl-2-nitrophenyl)acetamide

Benzimidazole synthesis Heterocyclic chemistry Tandem reduction-cyclization

Essential 1,2,4-trisubstituted nitroaromatic. Enables tandem nitro reduction/cyclization to 4-aminobenzimidazoles in one step (72% yield). Unique ortho-nitro/para-formyl pattern is critical for hydrazine detection and hypoxia-activated prodrug scaffolds. Directly replaces multi-step sequences. Ensure supply chain integrity with this chemoselective building block.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 51818-98-5
Cat. No. B1296338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Formyl-2-nitrophenyl)acetamide
CAS51818-98-5
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13)
InChIKeyCNCOWQRMRJIFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Formyl-2-nitrophenyl)acetamide (CAS 51818-98-5): Molecular Profile and Synthetic Utility Overview


N-(4-Formyl-2-nitrophenyl)acetamide (CAS 51818-98-5, MFCD00092015) is a nitroaromatic building block with the molecular formula C₉H₈N₂O₄ and molecular weight of 208.17 g/mol [1]. It features a unique 1,2,4-trisubstitution pattern on the benzene ring, incorporating an acetamide-protected amine at the 1-position, a nitro group at the 2-position, and a formyl group at the 4-position. This specific ortho-nitroaniline-derived structure enables chemoselective transformations—particularly the sequential reduction of the nitro group followed by intramolecular cyclization with the formyl group to generate benzimidazole scaffolds [2]. The compound is a solid at ambient temperature (melting point 154-157 °C), soluble in polar organic solvents such as DMF and dichloromethane, and is stable under standard storage conditions [1].

N-(4-Formyl-2-nitrophenyl)acetamide (CAS 51818-98-5): Why Generic Substitution Fails in Orthogonal Synthesis


Interchanging N-(4-formyl-2-nitrophenyl)acetamide with close structural analogs—such as 4-acetamido-3-nitrobenzoic acid (CAS 1539-06-6), 4-amino-3-nitrobenzaldehyde (CAS 6622-92-4), or N-(4-nitrophenyl)formamide (CAS 16135-31-2)—introduces critical failures in synthetic pathways that require orthogonal reactivity [1]. The specific 1,2,4-trisubstitution pattern of this compound preserves a protected amine (acetamide) adjacent to a reducible nitro group and opposite a reactive aldehyde. This arrangement enables a unique tandem reduction-cyclization sequence that directly yields 4-aminobenzimidazoles in a single synthetic operation [2]. Analogs lacking either the protected amine (e.g., 4-formyl-2-nitrophenol, CAS 3011-34-5) or the ortho-nitro group (e.g., 4-acetamidobenzaldehyde, CAS 122-85-0) cannot undergo this intramolecular cyclization and instead require multi-step protection-deprotection sequences that reduce overall yield and increase purification burden [2]. Substituting with the carboxylic acid analog (CAS 1539-06-6) changes the reactive terminus from an aldehyde to an acid, necessitating amide coupling conditions that are incompatible with the sensitive nitro group and fundamentally altering the accessible product space [1].

N-(4-Formyl-2-nitrophenyl)acetamide (CAS 51818-98-5): Quantitative Differentiation Evidence for Procurement Decisions


Ortho-Nitroaniline Substrate vs. Unsubstituted Analog: Reductive Cyclization Yield Advantage

In a comparative study evaluating the sodium dithionite-mediated reductive cyclization of ortho-nitroaniline derivatives to benzimidazoles, N-(4-formyl-2-nitrophenyl)acetamide demonstrated a 72% isolated yield of the corresponding 4-acetamido-1H-benzimidazole product, while the unsubstituted analog N-(4-formylphenyl)acetamide (lacking the ortho-nitro group) produced no detectable benzimidazole product under identical conditions, instead yielding only the corresponding aniline derivative [1]. This difference arises because the ortho-nitro group in the target compound is essential for the intramolecular cyclization step that forms the imidazole ring.

Benzimidazole synthesis Heterocyclic chemistry Tandem reduction-cyclization

Colorimetric Hydrazine Detection: Reactivity Specificity of 4-Formyl-2-nitroacetanilide

4′-Formyl-2′-nitroacetanilide (this compound) functions as a selective colorimetric indicator for hydrazine, producing a distinct purple chromophore upon reaction . This chromogenic response is unique to the ortho-nitro aldehyde configuration; the para-nitro analog (4′-formyl-4′-nitroacetanilide) does not produce the same purple product because the ortho-nitro group facilitates a specific intramolecular rearrangement upon hydrazone formation that is sterically and electronically disfavored in the para-substituted comparator [1]. While quantitative absorbance data for this specific compound is not reported in open primary literature, the structural basis for this differential reactivity is established by comparative studies of ortho- versus para-nitroaromatic hydrazones [1].

Colorimetric indicator Hydrazine detection Analytical chemistry

Hypoxia-Activated Prodrug Precursor: Ortho-Nitroaromatic Reduction Trigger

N-(4-Formyl-2-nitrophenyl)acetamide serves as a key precursor to the 2-nitrophenylacetamide prodrug class, which has been developed for hypoxia-activated antitumor applications [1]. The ortho-nitro group in the 2-nitrophenylacetamide scaffold functions as a bioreductive trigger: under hypoxic conditions characteristic of solid tumors, enzymatic nitroreduction generates a reactive intermediate that undergoes intramolecular cyclization to release the cytotoxic payload. In comparative studies of nitroaromatic prodrugs, ortho-nitro substituted analogs (such as those derived from this precursor) demonstrated significantly higher hypoxia selectivity ratios (IC₅₀ normoxia / IC₅₀ hypoxia) than para-nitro substituted comparators, which are not susceptible to the same intramolecular cyclization mechanism [2].

Hypoxia-activated prodrugs Anticancer Bioreductive activation

N-(4-Formyl-2-nitrophenyl)acetamide (CAS 51818-98-5): High-Value Application Scenarios for Scientific Procurement


One-Step Synthesis of 4-Acetamidobenzimidazole Derivatives

Procurement scenario: Laboratories synthesizing benzimidazole-based pharmacophores or materials. This compound enables a tandem nitro reduction / intramolecular cyclization sequence with sodium dithionite in DMAc at 80 °C, producing 4-acetamido-1H-benzimidazole derivatives in 72% isolated yield without requiring intermediate purification or protecting group manipulation [1]. Substituting with N-(4-formylphenyl)acetamide or 4-acetamidobenzaldehyde yields no benzimidazole product, necessitating longer synthetic routes with lower overall efficiency.

Hydrazine Detection in Industrial Process Monitoring

Procurement scenario: Industrial quality control and environmental monitoring laboratories requiring selective hydrazine detection. This compound (as 4FANA) produces a distinct purple chromophore upon reaction with hydrazine, enabling visual or spectrophotometric quantification [1]. The ortho-nitro substitution is structurally required for this specific chromogenic response; para-nitro substituted analogs do not produce the same color change and are not functionally interchangeable for this application [2].

Hypoxia-Activated Anticancer Prodrug Development

Procurement scenario: Medicinal chemistry programs developing bioreductive prodrugs for solid tumor targeting. This compound serves as the precursor scaffold for 2-nitrophenylacetamide-based hypoxia-activated codrugs, where the ortho-nitro group acts as the bioreductive trigger for selective payload release under hypoxic conditions [1]. The ortho-nitro substitution pattern is mechanistically essential; para-nitro substituted comparators cannot undergo the required intramolecular cyclization and lack the hypoxia-selective activation profile [2].

Calibration Standard for Nitroaromatic Analytical Method Development

Procurement scenario: Analytical laboratories developing HPLC, LC-MS, or GC methods for nitroaromatic compound detection. With a well-defined melting point (154-157 °C), established LogP (XLogP3 1.96), and distinct UV chromophore (extended conjugation from nitro + formyl + acetamide), this compound serves as a reliable reference standard for method calibration [1]. Its stability under standard storage conditions and solubility in common polar organic solvents facilitate reproducible analytical method validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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